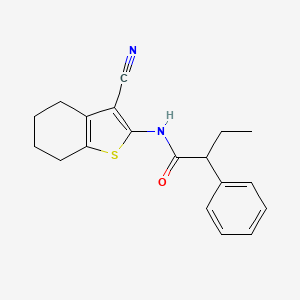
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione is a synthetic organic compound with a unique structure that includes two piperidine rings attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione typically involves the reaction of 2-ethylpiperidine with a suitable pentane-1,5-dione precursor. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Materials Science: It may be used in the development of novel materials with specific properties.
Biological Studies: The compound can serve as a probe to study biological processes and interactions.
Industrial Applications: It can be utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione involves its interaction with specific molecular targets. The piperidine rings can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(2-pyridyl)pentane-1,3,5-trione: This compound has a similar pentane backbone but with pyridine rings instead of piperidine rings.
1,5-Bis(2-formylphenoxy)pentane: This compound features formylphenoxy groups attached to the pentane backbone.
Uniqueness
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione is unique due to the presence of the 2-ethylpiperidine rings, which confer distinct chemical and biological properties. These rings can enhance the compound’s stability, solubility, and reactivity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C19H34N2O2 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
1,5-bis(2-ethylpiperidin-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C19H34N2O2/c1-3-16-10-5-7-14-20(16)18(22)12-9-13-19(23)21-15-8-6-11-17(21)4-2/h16-17H,3-15H2,1-2H3 |
InChI-Schlüssel |
VASKFUGFJHDMLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCN1C(=O)CCCC(=O)N2CCCCC2CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14931958.png)

![5-methyl-N-{(2Z)-3-[(5-methylfuran-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}furan-2-carboxamide](/img/structure/B14931996.png)
![3-(1,2,3,4-Tetrahydronaphthalen-1-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931998.png)
methanone](/img/structure/B14932001.png)



![5-bromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14932017.png)

![2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14932026.png)
methanone](/img/structure/B14932042.png)
![3,4-dihydroquinolin-1(2H)-yl[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932048.png)

